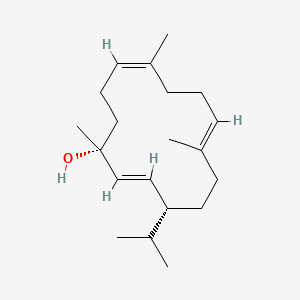
Bis(o-chlorobenzylammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(o-chlorobenzylammonium) sulphate is a chemical compound with the molecular formula C14H18Cl2N2O4S and a molecular weight of 381.27472 . It is known for its unique structure, which includes two o-chlorobenzylammonium groups linked by a sulphate ion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(o-chlorobenzylammonium) sulphate typically involves the reaction of o-chlorobenzylamine with sulphuric acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous monitoring of reaction parameters. The process may also include purification steps such as recrystallization to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where one of the o-chlorobenzylammonium groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminium hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles; reactions often carried out in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzylamine derivatives, while reduction could produce amine compounds.
Applications De Recherche Scientifique
Bis(o-chlorobenzylammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of bis(o-chlorobenzylammonium) sulphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparaison Avec Des Composés Similaires
- Benzylammonium sulphate
- o-Chlorobenzylamine
- Bis(benzylammonium) sulphate
Comparison: Bis(o-chlorobenzylammonium) sulphate is unique due to the presence of two o-chlorobenzylammonium groups, which confer distinct chemical and biological properties. Compared to benzylammonium sulphate, it has enhanced reactivity and potential for more diverse applications. The presence of chlorine atoms also contributes to its unique reactivity and potential biological activity.
Propriétés
Numéro CAS |
94291-70-0 |
|---|---|
Formule moléculaire |
C14H18Cl2N2O4S |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
(2-chlorophenyl)methylazanium;sulfate |
InChI |
InChI=1S/2C7H8ClN.H2O4S/c2*8-7-4-2-1-3-6(7)5-9;1-5(2,3)4/h2*1-4H,5,9H2;(H2,1,2,3,4) |
Clé InChI |
DJWKZSHLLUJTHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[NH3+])Cl.C1=CC=C(C(=C1)C[NH3+])Cl.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















